molecular formula C8H6F2O3 B1357467 Methyl 2,4-difluoro-3-hydroxybenzoate CAS No. 194804-80-3

Methyl 2,4-difluoro-3-hydroxybenzoate

Cat. No. B1357467
M. Wt: 188.13 g/mol
InChI Key: IASILBBAKSGQJC-UHFFFAOYSA-N
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Description

“Methyl 2,4-difluoro-3-hydroxybenzoate” is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 .


Synthesis Analysis

The synthesis of “Methyl 2,4-difluoro-3-hydroxybenzoate” involves several steps. One method involves the use of boron tribromide in dichloromethane at -30 - 0℃ . Another method involves the use of potassium carbonate in water and acetonitrile at 80℃ for 4 hours .


Molecular Structure Analysis

The InChI code for “Methyl 2,4-difluoro-3-hydroxybenzoate” is 1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3 .

Scientific Research Applications

Chemical Analysis and Synthesis

Methyl 2,4-difluoro-3-hydroxybenzoate and its derivatives play a significant role in chemical synthesis and analysis. For instance, a study by Zhang et al. (2020) detailed a practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs. Additionally, Derkach et al. (2014) focused on the esterification of 2,4-dihydroxybenzoic acid, demonstrating the compound's significance in organic synthesis.

Photodegradation and Environmental Impact

Paraben esters, closely related to Methyl 2,4-difluoro-3-hydroxybenzoate, have been studied for their photodegradation and environmental impact. Gmurek et al. (2015) investigated the photochemical degradation of hazardous water contaminants, including methylparaben, revealing insights into environmental remediation techniques.

Pharmaceutical and Cosmetic Applications

Methyl 4-hydroxybenzoate, a derivative, is extensively used as an antimicrobial agent in cosmetics, personal-care products, and as a food preservative. Sharfalddin et al. (2020) conducted an in-depth study of its crystal structure and pharmaceutical activity. Additionally, Soni et al. (2002) evaluated the health aspects of methyl paraben, providing crucial information for its safe use in various products.

Analytical Techniques

The development of analytical techniques for detecting parabens, compounds related to Methyl 2,4-difluoro-3-hydroxybenzoate, has been a focus of research. For example, Ye et al. (2008) developed a sensitive method to measure parabens in human milk, underscoring the importance of monitoring these compounds in biological samples.

properties

IUPAC Name

methyl 2,4-difluoro-3-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)4-2-3-5(9)7(11)6(4)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASILBBAKSGQJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301285864
Record name Methyl 2,4-difluoro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-difluoro-3-hydroxybenzoate

CAS RN

194804-80-3
Record name Methyl 2,4-difluoro-3-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=194804-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-difluoro-3-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301285864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 20 ml of methylene chloride was dissolved 2.00 g of methyl 2,4-difluoro-3-methoxy-benzoate, and to the solution was added 12.8 ml of a 1 M solution of boron tribromide in methylene chloride at -30° C., after which the resulting mixture was stirred under ice-cooling for 2 hours. The reaction mixture was added to a mixed solvent of 150 ml of ethyl acetate and 150 ml of water and the organic layer was separated. The organic layer obtained was washed with a saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and then distilled under reduced pressure to remove the solvent. The resulting residue was purified by a column chromatography (eluent; n-exane:ethyl acetate=3:1) to obtain 1.35 g of methyl 2,4-difluoro-3-hydroxybenzoate as colorless crystals.
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